molecular formula C23H50NO3P B14515895 Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate CAS No. 62502-43-6

Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate

Cat. No.: B14515895
CAS No.: 62502-43-6
M. Wt: 419.6 g/mol
InChI Key: LFCKXVOTPALATK-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and 1-(propylamino)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid. The process involves the following steps:

    Addition of Reactants: Phosphorus oxychloride, 2-ethylhexanol, and 1-(propylamino)butanol are added to a reaction vessel.

    Reaction Conditions: The mixture is stirred at a temperature range of 15-25°C for 1-3 hours.

    Removal of By-products: The generated hydrogen chloride gas is removed from the reaction vessel.

    Temperature Increase: The temperature is raised to 40-70°C, and the reaction is continued for 1-4 hours.

    Neutralization: An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.

    Purification: The product is purified through washing, filtration, and distillation processes.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.

    Bis(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.

    Bis(2-ethylhexyl) tetrabromophthalate: Employed as a flame retardant

Uniqueness

Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a ligand and enzyme inhibitor sets it apart from other similar compounds .

Properties

CAS No.

62502-43-6

Molecular Formula

C23H50NO3P

Molecular Weight

419.6 g/mol

IUPAC Name

1-[bis(2-ethylhexoxy)phosphoryl]-N-propylbutan-1-amine

InChI

InChI=1S/C23H50NO3P/c1-7-13-16-21(11-5)19-26-28(25,23(15-9-3)24-18-10-4)27-20-22(12-6)17-14-8-2/h21-24H,7-20H2,1-6H3

InChI Key

LFCKXVOTPALATK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(C(CCC)NCCC)OCC(CC)CCCC

Origin of Product

United States

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